Pyrido[1,2-a]benzimidazol-4-ol
Overview
Description
Pyrido[1,2-a]benzimidazol-4-ol is a nitrogen-containing heterocyclic compound . It is part of the benzimidazole family, which is prevalent in many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of Pyrido[1,2-a]benzimidazol-4-ol involves several steps. One approach to the construction of pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives is based on the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction mechanisms that underlie the methods for the synthesis of pyrido[1,2-a]benzimidazoles and related compounds are described .Molecular Structure Analysis
The molecular structure of Pyrido[1,2-a]benzimidazol-4-ol is complex. It consists of a benzene ring fused with a five-membered imidazole ring . This structure is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyrido[1,2-a]benzimidazol-4-ol are intricate. The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole . Subsequent hydrolysis of the trichloromethyl group in compound 13 leads to the formation of 2-hydroxypyrimido [1,2-a]benzimidazole .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrido[1,2-a]benzimidazole and its derivatives have been extensively researched for their unique azaheterocyclic structure, consisting of three fused aromatic rings. This structure contributes to a wide range of applications in medicinal chemistry. Recent advancements in its synthesis, including both metal-mediated and metal-free reactions, highlight its significance in interdisciplinary chemistry (Khajuria et al., 2018).
- The synthesis of Pyrido[1,2-a]benzimidazoles from various starting materials has been a focal point of research in organic chemistry, indicating the compound's versatility and potential for further development in various fields, including materials chemistry (Yang et al., 2020).
Applications in Medicinal Chemistry
- Pyrido[1,2-a]benzimidazoles have demonstrated potential as antineoplastic agents. Some derivatives have shown variable degrees of antineoplastic activity against specific cell lines, indicating their potential in cancer treatment (Badawey & Kappe, 1995).
- These compounds have also been identified as potent antimalarials, with studies showing their efficacy in vivo in mouse models. They exhibit activity against parasite liver and gametocyte stages, which is crucial for preclinical development (Singh et al., 2017).
Optical and Material Properties
- Pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives have been synthesized and characterized for their optical properties. These compounds show blue-green emissions in solutions, indicating potential applications in fluorescence and materials chemistry (Yang et al., 2011).
- Novel substituted pyrido[1,2-a]benzimidazole derivatives have been studied for their absorbance and fluorescence spectra, revealing that modifications to the pyrido[1,2-a]benzimidazole ring can significantly influence emission characteristics, which is valuable for developing new materials (Ge et al., 2011).
properties
IUPAC Name |
pyrido[1,2-a]benzimidazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSJAAVOHDJYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577327 | |
Record name | Pyrido[1,2-a]benzimidazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[1,2-a]benzimidazol-4-ol | |
CAS RN |
138942-47-9 | |
Record name | Pyrido[1,2-a]benzimidazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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